REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH3:9])(=[O:5])[C:2]([CH3:4])=[O:3].C(ON1C[C@@H](P(C2CCCCC2)C2CCCCC2)C(=C=O)[C@H]1CP(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C>C1C=CC=CC=1>[C:1]([O:6][CH2:7][CH2:8][CH3:9])(=[O:5])[CH:2]([CH3:4])[OH:3]
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCCC
|
Name
|
(2S,4S)-N-tert-butoxy-carbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine
|
Quantity
|
3.1 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)ON1[C@@H](C([C@@H](C1)P(C1CCCCC1)C1CCCCC1)=C=O)CP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An autoclave equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
a pressure gauge and a thermometer was charged with the above mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 96.2% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |